molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B585198
CAS RN: 920023-36-5
M. Wt: 282.137
InChI Key: ZNTOHWXQKHYBLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A one-pot synthesis of spiro-isobenzofuran compounds was developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Research into compounds related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has demonstrated their potential as sigma ligands, substances that may bind to sigma receptors, which are involved in various neurological processes. Studies have shown that variations in the structure of spiro[isobenzofuran-1(3H),4'-piperidines] can significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These findings indicate the importance of the N-substituent and other structural factors in determining the compounds' interaction with sigma receptors, potentially guiding the development of selective sigma 2 ligands with applications in neurological research and drug development (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

The chemical's structure has also been explored for its potential as a central nervous system (CNS) agent. By synthesizing derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], researchers have investigated their efficacy in producing antidepressant-like effects, marked by inhibition of tetrabenazine-induced ptosis, a property shared by most antidepressants. This research avenue explores the therapeutic potential of such compounds in treating CNS disorders, highlighting the role of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety in enhancing antitetrabenazine activity, which is crucial for their CNS activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, including derivatives of 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been identified as promising leads for novel neurokinin receptor antagonists. The structure-activity relationship (SAR) studies of these compounds have contributed to the identification of new molecules with potent inhibitory activity against neurokinin receptors, which play pivotal roles in various physiological and pathological processes. Such antagonists have potential therapeutic applications in treating respiratory conditions and other diseases influenced by neurokinin receptor activity (Kubota et al., 1998).

Histamine H3 Receptor Inverse Agonists

Research into spiro-isobenzofuranones, closely related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has led to the discovery of potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These findings are significant in the quest for new treatments for neurological disorders, as the H3 receptor plays a crucial role in modulating neurotransmitter release in the brain. The development of these inverse agonists opens new pathways for therapeutic interventions in diseases associated with dysregulated neurotransmitter activity (Jitsuoka et al., 2008).

Mechanism of Action

References:

properties

IUPAC Name

6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHWXQKHYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693455
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

920023-36-5
Record name 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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